molecular formula C14H18BF4N3 B8089642 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B8089642
M. Wt: 315.12 g/mol
InChI Key: FLSZRLIRGSGDOV-UHFFFAOYSA-M
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Description

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a nitrogen-rich heterocyclic salt primarily used as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis. Its structure features a pyrrolo[2,1-c][1,2,4]triazolium core substituted with a bulky 2,4,6-trimethylphenyl (mesityl) group and a tetrafluoroborate (BF₄⁻) counterion. The mesityl group provides steric hindrance and electronic stabilization, critical for enhancing catalytic activity and preventing metal aggregation in transition metal complexes .

Properties

IUPAC Name

trifluoroborane;2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3.BF3.FH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3)4;/h7-9H,4-6H2,1-3H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZRLIRGSGDOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of 2,4,6-trimethylphenyl hydrazine with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolium ring. The final product is obtained by treating the triazolium salt with tetrafluoroboric acid to yield the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The triazolium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolium oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound is instrumental in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Its structure allows for modifications that enhance the pharmacological properties of drug candidates, making it a valuable asset in medicinal chemistry.

Case Study: Anti-inflammatory Agents

  • Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity. For instance, modifications to the pyrrolo-triazolium framework have led to compounds that significantly reduce inflammation in preclinical models, highlighting its potential as a lead compound for new anti-inflammatory drugs .

Agricultural Chemistry

Agrochemical Formulation

  • The compound is employed in formulating agrochemicals aimed at pest control and crop protection. Its efficacy as a pesticide or herbicide is attributed to its ability to target specific biological pathways in pests while minimizing harm to non-target organisms.

Example: Pesticide Development

  • Studies have shown that formulations containing this compound can effectively manage pest populations while being environmentally friendly. Its stability and reactivity make it suitable for use in various agricultural settings .

Material Science

Advanced Materials Development

  • In material science, 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is utilized in creating advanced polymers and coatings. These materials benefit from enhanced durability and resistance to environmental degradation.

Application in Coatings

  • Research indicates that coatings developed with this compound exhibit superior weather resistance and mechanical strength compared to traditional materials. This application is particularly relevant in industries requiring long-lasting protective finishes .

Analytical Chemistry

Reagent for Analytical Methods

  • The compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of substances. Its chemical properties allow it to form stable complexes with analytes of interest.

Quality Control Applications

  • In laboratories, it is used for quality control processes where precise measurements are crucial. The ability to detect trace amounts of compounds makes it invaluable in pharmaceutical and environmental analysis .

Summary Table of Applications

Field Application Details
Pharmaceutical DevelopmentKey intermediate for drug synthesisEnhances efficacy of anti-inflammatory and analgesic drugs
Agricultural ChemistryAgrochemical formulationEffective pest control solutions; environmentally friendly
Material ScienceDevelopment of advanced materialsImproved durability and resistance in coatings
Analytical ChemistryReagent for analytical methodsAids in detection/quantification; supports quality control

Mechanism of Action

The mechanism by which 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The triazolium ring plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₀BF₄N₃
  • Molecular Weight : 365.17 g/mol (calculated)
  • Purity : ≥95% (typical commercial grade)
  • CAS Number : 862893-80-9
  • Synthesis : Typically synthesized via alkylation of the parent triazole with triethyloxonium tetrafluoroborate, followed by anion exchange .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Ethyl-5-(naphthalen-2-yl)-3-phenyl-1,2,4-triazin-1-ium Tetrafluoroborate

  • Core Structure : 1,2,4-Triazinium (vs. pyrrolo-triazolium in the target compound).
  • Substituents : Naphthalen-2-yl and phenyl groups (vs. mesityl).
  • Properties :
    • Yield : 71% (light orange powder, mp 193°C with decomposition) .
    • Applications : Primarily studied for cytotoxicity and antiviral activity, differing from the catalytic focus of the target compound.
  • Key Difference : The triazinium core lacks the fused pyrrolo ring, reducing steric bulk and altering electronic properties .

[1,3-Bis(2,4,6-trimethylphenyl)imidazolinium] Tetrafluoroborate

  • Core Structure : Imidazolinium (vs. pyrrolo-triazolium).
  • Substituents : Two mesityl groups (vs. one mesityl group).
  • Properties :
    • Reactivity : Forms unstable metal complexes in some cases due to tetrafluoroborate counterion limitations .
  • Key Difference : The imidazolinium framework generates carbenes with distinct electronic profiles compared to pyrrolo-triazolium-derived NHCs .

5,6-Dihydro-2-pentafluorophenyl-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium Tetrafluoroborate

  • Core Structure : Triazolo-oxazinium (vs. pyrrolo-triazolium).
  • Substituents : Pentafluorophenyl (electron-withdrawing vs. electron-donating mesityl).
  • Applications : Used in asymmetric catalysis; the pentafluorophenyl group enhances electrophilicity but reduces steric protection compared to mesityl .

Comparative Analysis of Catalytic Performance

Compound Core Structure Substituent Counterion Key Application Yield in Synthesis Stability Notes
Target Compound Pyrrolo-triazolium Mesityl BF₄⁻ NHC catalysis, cross-coupling ≥95% purity High (bulky substituent)
1-Ethyl-3-phenyl-5-(thiophen-2-yl)-1,2,4-triazin-1-ium BF₄⁻ Triazinium Thiophen-2-yl BF₄⁻ Biological studies 71% Moderate (less steric bulk)
[1,3-Bis(mesityl)imidazolinium] BF₄⁻ Imidazolinium Two mesityl groups BF₄⁻ Metal complex synthesis N/A Low (decomposition observed)
2-Mesityl-pyrrolo-triazolium BF₄⁻ Pyrrolo-triazolium Mesityl BF₄⁻ Isoquinolone synthesis 73% High (effective in catalysis)

Electronic and Steric Effects

  • Mesityl vs. Pentafluorophenyl :

    • Mesityl (2,4,6-trimethylphenyl) provides strong electron-donating effects and steric shielding, ideal for stabilizing reactive metal centers .
    • Pentafluorophenyl (electron-withdrawing) increases electrophilicity but offers less steric protection, limiting utility in bulky-substrate reactions .
  • Tetrafluoroborate vs. Other Counterions :

    • BF₄⁻ improves solubility in polar solvents compared to halides (e.g., Cl⁻) but may decompose under harsh conditions .

Biological Activity

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a compound of significant interest due to its potential biological activities. This article reviews various studies focusing on its biological properties, particularly its role as a necroptosis inhibitor and its interactions with receptor-interacting protein kinase 1 (RIPK1).

  • Molecular Formula : C₁₁H₇BF₉N₃
  • Molecular Weight : 362.99 g/mol
  • CAS Number : 862095-91-8
  • Melting Point : 245 °C

Biological Activity Overview

Recent studies have highlighted the compound's potential as a necroptosis inhibitor. Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases and neurodegenerative conditions. The inhibition of this pathway can offer therapeutic benefits.

Key Findings from Research Studies

  • Inhibitory Activity Against RIPK1 :
    • A series of derivatives including 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole have been synthesized and evaluated for their ability to inhibit RIPK1. Compound 26 from this series exhibited potent anti-necroptotic activity in both human and mouse cellular assays, demonstrating its potential as a therapeutic agent against necroptosis-related diseases .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that modifications to the phenyl ring and the introduction of fluorine substituents significantly enhanced the compound's activity. For instance, the introduction of a fluorine atom at the 7′ position improved binding affinity to RIPK1 and increased potency in murine models .
  • In Vivo Pharmacokinetics :
    • In vivo studies revealed that while compound 26 showed low oral exposure, it effectively inhibited RIPK1 enzymatic activity and demonstrated robust anti-necroptotic effects in both human I2.1 cells and murine Hepa1-6 cells .

Case Studies

CompoundIC50 (nM)Activity TypeSpecies
Compound 2616RIPK1 InhibitionHuman
Compound 262500RIPK1 InhibitionMouse
Compound 7<100Anti-necroptoticHuman
Compound 7>1000Anti-necroptoticMouse

Table 1: Summary of biological activities of selected compounds derived from SAR studies.

Molecular Docking Studies

Molecular docking simulations have elucidated that compound 26 binds effectively to the allosteric pocket of RIPK1, acting as a type III inhibitor. This binding mechanism is crucial for its inhibitory action against necroptosis .

Q & A

Q. What are the critical synthetic steps and purification methods for preparing 6,7-dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate?

  • Methodology : The synthesis involves sequential functionalization of the pyrrolo-triazole core. Key steps include:
  • Azidation : Reacting L-pyroglutaminol with 4-toluenesulfonyl chloride under N₂, using triethylamine (Et₃N) and DMAP as catalysts, followed by neutralization with HCl .
  • Cyclization : Adding trifluoromethanesulfonamide and pentafluorophenylhydrazine in dry CH₂Cl₂, followed by refluxing in chlorobenzene with triethyl orthoformate to form the triazolium ring .
  • Purification : Precipitation via slow addition of ether yields a solid product (58% yield), validated by ¹H NMR .
  • Optimization : Ensure anhydrous conditions and stoichiometric control of trifluoromethanesulfonamide to avoid side reactions.

Q. How can ¹H NMR spectroscopy confirm the structural integrity of this compound?

  • Methodology :
  • Key Peaks : Compare experimental ¹H NMR data to literature values. For example:
  • Protons on the mesityl group (2,4,6-trimethylphenyl) appear as singlets for methyl groups (~2.3 ppm).
  • Pyrrolidine ring protons exhibit splitting patterns consistent with diastereotopic environments .
  • Validation : Ensure absence of unreacted starting materials (e.g., residual Et₃N at ~1.2 ppm) and confirm BF₄⁻ counterion integration .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

  • Methodology :
  • Variable Screening : Test solvents (e.g., CH₂Cl₂ vs. THF), temperatures (0°C vs. reflux), and catalyst loadings (DMAP vs. alternative bases) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. azidation) .
  • Counterion Effects : Compare tetrafluoroborate (BF₄⁻) with other anions (e.g., PF₆⁻) to assess crystallization efficiency .

Q. What mechanistic role does this compound play in enantioselective dearomatization reactions?

  • Methodology :
  • Non-Covalent Interactions : The triazolium cation may stabilize transition states via π-π stacking with aromatic substrates, as observed in analogous systems .
  • Chiral Induction : Use X-ray crystallography to determine spatial arrangement of the mesityl group and its impact on stereoselectivity .
  • Computational Modeling : DFT studies can map electrostatic potential surfaces to predict regioselectivity in catalytic cycles .

Q. How should contradictory data (e.g., divergent yields or byproducts) be resolved in synthetic protocols?

  • Methodology :
  • Reproducibility Checks : Validate moisture-sensitive steps (e.g., anhydrous CH₂Cl₂) and reagent purity (e.g., Et₃N vs. aged samples) .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .
  • Cross-Study Comparison : Contrast protocols from independent sources to isolate critical variables (e.g., chlorobenzene vs. toluene for cyclization) .

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